molecular formula C8H12N2 B1317973 1-(Pyridin-4-yl)propan-2-amine CAS No. 801173-51-3

1-(Pyridin-4-yl)propan-2-amine

Cat. No. B1317973
CAS RN: 801173-51-3
M. Wt: 136.19 g/mol
InChI Key: SCMJZBZLSWJQJO-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)propan-2-amine, also known as 1-PPA, is an organic compound belonging to the class of amines. It is a colorless, crystalline solid with a molecular weight of 121.17 g/mol and a boiling point of 155 °C. 1-PPA is a versatile organic building block that can be used for the synthesis of various organic compounds. It is a useful starting material for the synthesis of heterocyclic compounds, pharmaceuticals, and other organic products.

Scientific Research Applications

Coordination Chemistry and Complex Compound Synthesis

One significant application area of pyridin-4-yl derivatives is in the field of coordination chemistry. Compounds containing the pyridin-4-yl moiety, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed for their preparation procedures, properties, and complex formation capabilities. These compounds exhibit a wide range of properties including spectroscopic characteristics, magnetic properties, and biological and electrochemical activity, which are crucial for developing new materials with potential applications in various domains including medicine and electronics (Boča, Jameson, & Linert, 2011).

Heterocyclic Amine Analysis in Food Safety

Another important application involves the analysis of heterocyclic aromatic amines (HAAs) in food products. These compounds, including pyridine derivatives, have been the focus of extensive research due to their potential carcinogenic properties. Techniques such as liquid chromatography coupled with mass spectrometry have been developed for the sensitive and selective analysis of HAAs and their metabolites in a variety of matrices, including food products and biological samples. This research is vital for understanding the health impacts of HAAs and for developing strategies to minimize exposure (Teunissen et al., 2010).

Antitubercular Activity

Pyridin-4-yl derivatives, specifically those related to isonicotinoylhydrazine, have been investigated for their antitubercular activity. Compounds such as 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine and related derivatives have shown significant in vitro activity against M. tuberculosis and non-tuberculous mycobacteria, offering a promising route for the development of new antitubercular agents (Asif, 2014).

Synthesis of N-Heterocycles via Sulfinimines

The synthesis of N-heterocycles, such as piperidines, pyrrolidines, and azetidines, via sulfinimines using chiral sulfinamides like tert-butanesulfinamide, has been a key area of research. This methodology provides access to a wide range of structurally diverse compounds that are important for pharmaceutical applications. Tert-butanesulfinamide, in particular, has been highlighted for its role in the asymmetric synthesis of N-heterocycles, demonstrating the utility of pyridin-4-yl derivatives in advanced organic synthesis (Philip et al., 2020).

Mechanism of Action

Result of Action

Related compounds have shown various biological activities, such as antimicrobial potential . This suggests that 1-(Pyridin-4-yl)propan-2-amine might have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets .

Biochemical Analysis

Biochemical Properties

1-(Pyridin-4-yl)propan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can inhibit the enzyme’s activity, leading to increased levels of monoamines in the brain. This interaction is crucial for understanding the compound’s potential therapeutic effects .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of neurotransmitter receptors, leading to altered cell signaling. Additionally, it has been observed to impact the expression of certain genes involved in neurotransmitter synthesis and degradation. These effects on cellular function highlight the compound’s potential in neuropharmacology .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity. It can also inhibit the activity of enzymes like MAO, leading to increased levels of neurotransmitters. These interactions at the molecular level are essential for understanding the compound’s pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, emphasizing the importance of temporal analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance neurotransmitter activity, leading to improved cognitive function. At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in specific tissues, influencing its localization and activity. These transport and distribution mechanisms are vital for understanding the compound’s pharmacokinetics .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s precise mechanism of action and its effects on cellular processes .

properties

IUPAC Name

1-pyridin-4-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(9)6-8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMJZBZLSWJQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586177
Record name 1-(Pyridin-4-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

801173-51-3
Record name 1-(Pyridin-4-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)propan-2-amine
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